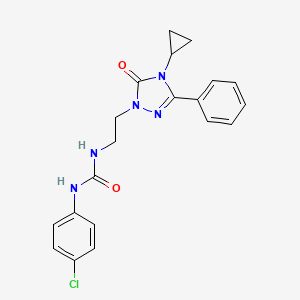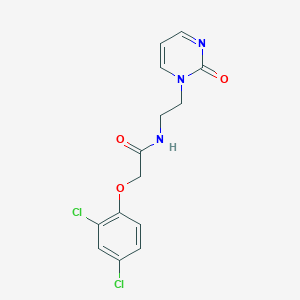
2-(2,4-dichlorophenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide, also known as DPY-30, is a small molecule compound that has gained significant attention in the scientific research community. DPY-30 is a histone methylation regulator that plays a crucial role in the epigenetic regulation of gene expression. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has explored the synthesis of various pyrimidinone and oxazinone derivatives with potential antimicrobial properties. One study focused on synthesizing a series of compounds using citrazinic acid as a starting material. These compounds demonstrated significant antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid. This suggests that derivatives similar to 2-(2,4-dichlorophenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide could be potent antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Anticancer Potential
The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its structural and molecular docking analysis revealed its potential as an anticancer drug. The compound targeted the VEGFr receptor, suggesting that related compounds, including those with the core structure of 2-(2,4-dichlorophenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide, might also possess anticancer properties (Sharma et al., 2018).
Anti-inflammatory and Analgesic Activities
Several studies have synthesized and evaluated the biological activities of compounds related to 2-(2,4-dichlorophenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide. These compounds showed moderate to good anti-inflammatory and analgesic activities, indicating their potential in treating inflammatory conditions and pain management (Desai, Shah, Bhavsar, & Saxena, 2008).
Pesticide Potential
Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, closely related to the chemical structure , has shown potential pesticide applications. These compounds have been characterized by X-ray powder diffraction, indicating their utility in the development of new pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O3/c15-10-2-3-12(11(16)8-10)22-9-13(20)17-5-7-19-6-1-4-18-14(19)21/h1-4,6,8H,5,7,9H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASZVZGESDRFOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

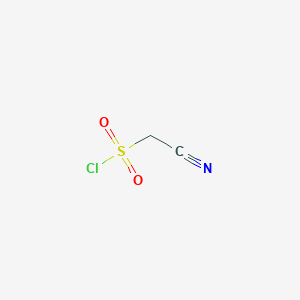


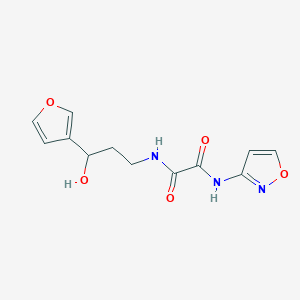
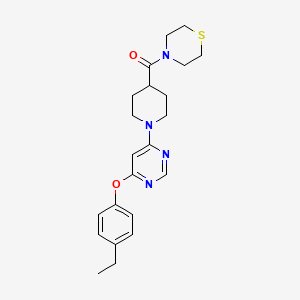
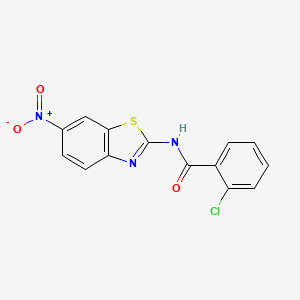
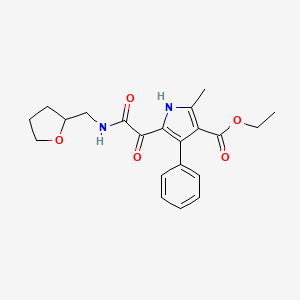

![methyl 4-[4-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2407673.png)
![9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B2407677.png)
![4-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2407678.png)
![3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2407680.png)
